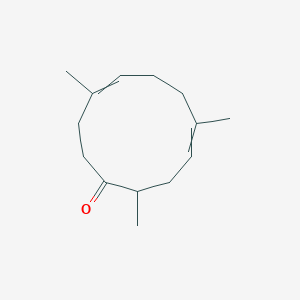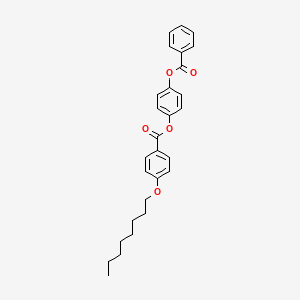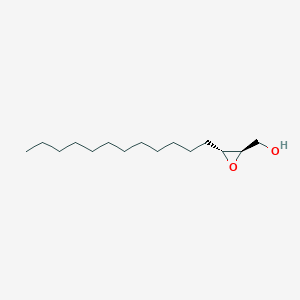
Oxiranemethanol, 3-dodecyl-, (2R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranemethanol, 3-dodecyl-, (2R,3R)-: is an organic compound with the molecular formula C15H30O2 . It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R,3R) notation indicates the specific configuration of its stereocenters. This compound is part of the oxirane family, which is characterized by a three-membered ring containing an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-dodecyl-, (2R,3R)- typically involves the epoxidation of alkenes. One common method is the reaction of 3-dodecene with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of Oxiranemethanol, 3-dodecyl-, (2R,3R)- may involve the use of catalysts to enhance the reaction efficiency. Catalysts such as titanium silicalite-1 (TS-1) can be employed in the presence of hydrogen peroxide to achieve the epoxidation of 3-dodecene. This method is advantageous due to its high selectivity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Oxiranemethanol, 3-dodecyl-, (2R,3R)- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products. Common nucleophiles include halides, amines, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of diols and carboxylic acids.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of halohydrins and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Oxiranemethanol, 3-dodecyl-, (2R,3R)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules for research and development.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate to investigate the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: Oxiranemethanol, 3-dodecyl-, (2R,3R)- has potential applications in medicinal chemistry. It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is utilized in the production of surfactants, lubricants, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and engineering.
Mecanismo De Acción
The mechanism of action of Oxiranemethanol, 3-dodecyl-, (2R,3R)- involves its interaction with molecular targets through its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Oxiranemethanol, ®-: A similar compound with a different stereochemical configuration.
Glycidol: Another oxirane compound with a shorter carbon chain.
Epichlorohydrin: An epoxide with a chlorine substituent.
Uniqueness: Oxiranemethanol, 3-dodecyl-, (2R,3R)- is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties compared to shorter-chain oxiranes. This long chain enhances its hydrophobicity and makes it suitable for applications requiring amphiphilic properties.
Propiedades
Número CAS |
165880-19-3 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
[(2R,3R)-3-dodecyloxiran-2-yl]methanol |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-15(13-16)17-14/h14-16H,2-13H2,1H3/t14-,15-/m1/s1 |
Clave InChI |
FMRUDTZNVVEANW-HUUCEWRRSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@@H]1[C@H](O1)CO |
SMILES canónico |
CCCCCCCCCCCCC1C(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


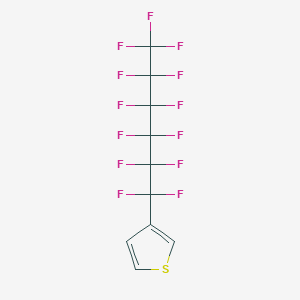
![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
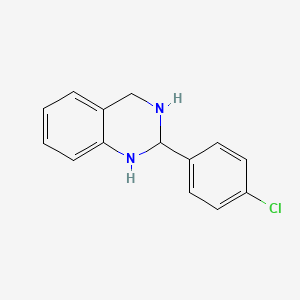
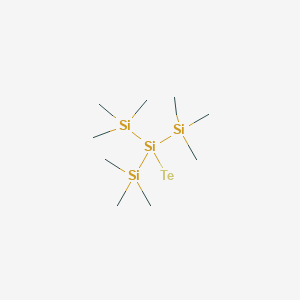


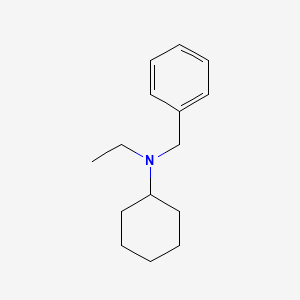



![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

